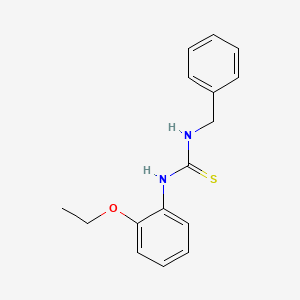

![molecular formula C22H30N6O2 B5572777 5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a family of heterocyclic compounds known for their diverse chemical and biological activities. These activities are derived from their complex molecular structures which often include imidazo[4,5-b]pyridin and pyrazolo[1,5-a][1,4]diazepine moieties. These moieties are common in molecules exhibiting a range of pharmacological effects.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic amines or pyridines. A key step in the synthesis involves selective C-acylation reactions, as detailed in the synthesis of azaheterocycle-fused [1,3]diazepines (Masurier et al., 2012). Such methodologies could potentially apply to the synthesis of the specified compound, involving strategic functionalization and cyclization steps to construct the complex framework.

Molecular Structure Analysis

The molecular structure of similar compounds involves intricate arrangements of nitrogen-containing rings, which significantly influence their chemical behavior and biological activity. X-ray crystallography and computational modeling, including molecular electrostatic potential values, are commonly used for structural analysis, providing insights into the conformational preferences and reactive sites of these molecules (Reisinger et al., 2004).

Scientific Research Applications

Molecular Design and Drug Discovery

Research involving structurally related compounds, such as 4-diazinyl- and 4-pyridinylimidazoles, has shown significant potential in the design of angiotensin II antagonists, demonstrating the importance of heteroaromatic rings and their nitrogen positioning for receptor binding affinity. These findings suggest that our compound could be investigated for similar receptor-targeted activities, given its complex heteroaromatic structure that might interact with biological targets in unique ways (Harmat et al., 1995).

Synthesis and Chemical Reactivity

Selective C-acylation techniques, as studied in the synthesis of imidazopyridine-fused [1,3]diazepinones, underline the synthetic accessibility of complex diazepine derivatives. These methods offer a blueprint for synthesizing and modifying the compound , highlighting the versatility of reactions involving 2-aminoimidazo[1,2-a]pyridine derivatives (Masurier et al., 2012).

Potential Pharmacological Applications

Imidazo[1,2-b]pyridazine and related scaffolds have been explored for central nervous system activities, including benzodiazepine receptor interaction. Given the structural similarities, research into our compound could extend into neurological and psychiatric disorder treatments, exploring its interaction with central and peripheral-type benzodiazepine receptors (Barlin et al., 1997).

Antiviral Research

Compounds within the azolo[1,4]diazepine class, which share core structural motifs with the compound , have shown promise in antiviral research. Their structural modifications lead to significant pharmacological potentials, suggesting that further exploration of our compound could uncover novel antiviral agents (Attaby et al., 2007).

properties

IUPAC Name |

4-[3-(1-methoxypropan-2-yl)imidazo[4,5-b]pyridin-2-yl]-1-(2-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2/c1-16-13-18-14-26(11-6-12-27(18)25-16)21(29)9-4-8-20-24-19-7-5-10-23-22(19)28(20)17(2)15-30-3/h5,7,10,13,17H,4,6,8-9,11-12,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJOWAPWHTUSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CCCN(CC2=C1)C(=O)CCCC3=NC4=C(N3C(C)COC)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

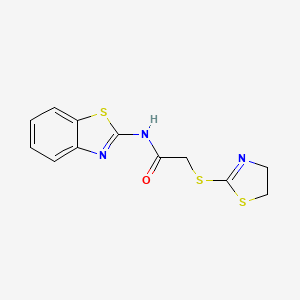

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

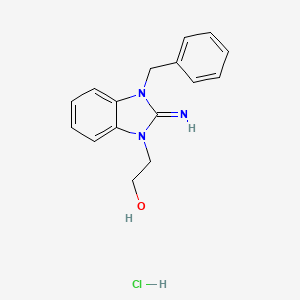

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

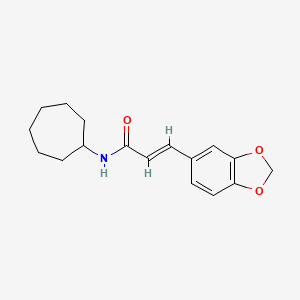

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)